N-(2-(benzofuran-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

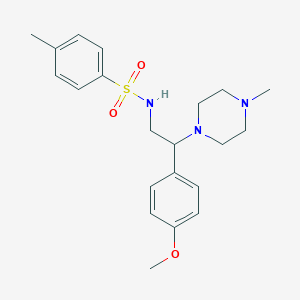

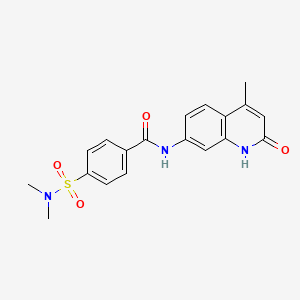

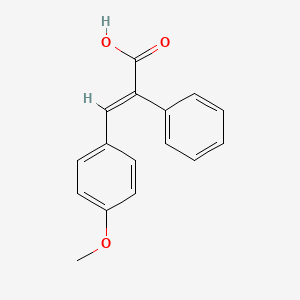

“N-(2-(benzofuran-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzofuran and pyridine rings, followed by the introduction of the sulfonamide group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of the benzofuran, pyridine, and sulfonamide groups could make the compound susceptible to reactions such as electrophilic aromatic substitution or nucleophilic substitution .Wirkmechanismus

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been found to interact with various targets, including receptor tyrosine kinases (TKs), which are often overactive in cancer cells .

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways . For instance, some benzofuran derivatives have been found to inhibit the activity of TKs, thereby potentially disrupting the signaling pathways that drive cancer cell proliferation .

Biochemical Pathways

For instance, they have been shown to inhibit the activity of TKs, which play crucial roles in cell growth, differentiation, and metabolism . By inhibiting these enzymes, benzofuran derivatives could potentially disrupt the signaling pathways that drive various pathological processes, including cancer.

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that benzofuran derivatives could potentially induce a variety of molecular and cellular changes, depending on their specific targets and modes of action.

Action Environment

For instance, certain benzofuran derivatives have been synthesized under specific conditions, such as dry ethanol containing a few drops of glacial acetic acid under reflux , suggesting that the synthesis and stability of these compounds could be influenced by environmental conditions.

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide are not fully understood due to the limited information available. Benzofuran derivatives have been found to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .

Cellular Effects

The cellular effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide are currently unknown. Some benzofuran derivatives have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is not yet fully understood. Benzofuran derivatives have been found to exhibit a wide array of biological activities, suggesting that they may interact with various biomolecules .

Eigenschaften

IUPAC Name |

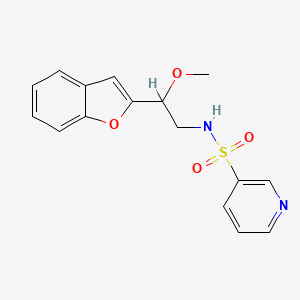

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-21-16(15-9-12-5-2-3-7-14(12)22-15)11-18-23(19,20)13-6-4-8-17-10-13/h2-10,16,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUACWCYXEONESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2939502.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2939507.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2939511.png)

![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)

![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)